molecular formula C23H20FN3O5S B15392831 N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B15392831
M. Wt: 469.5 g/mol
InChI Key: YGYJIIJSSJYRHE-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heterocyclic system fused with a thiophene and pyrimidine ring. Key structural elements include:

  • 3-(2-Fluorobenzyl) substituent: Enhances lipophilicity and may modulate target binding via aromatic interactions.

The compound’s synthesis likely follows routes similar to heterocyclic acetamide derivatives, involving alkylation, amidation, or substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) .

Properties

Molecular Formula

C23H20FN3O5S

Molecular Weight

469.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20FN3O5S/c1-31-15-7-8-19(32-2)17(11-15)25-20(28)13-26-18-9-10-33-21(18)22(29)27(23(26)30)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,25,28)

InChI Key

YGYJIIJSSJYRHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thieno[3,2-d]pyrimidine 2-Fluorobenzyl, 2,5-dimethoxyphenyl ~480 (estimated) High lipophilicity; dual hydrogen-bonding sites at 2,4-dioxo positions.
2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-acetamide () Tetrahydropyrimidine 2-Fluorobenzyl, 4-acetylaminophenyl ~470 (calculated) Amino group at position 6 may enhance solubility; acetylaminophenyl improves metabolic stability .
N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenethylamino)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide () Thieno[3,2-d]pyrimidine 2,5-Dichlorophenyl, phenethylamino ~560 (exact mass) Dichlorophenyl increases lipophilicity; phenethyl side chain may enhance membrane penetration .
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () Linear hexane backbone 2,6-Dimethylphenoxy, diphenyl ~530 (estimated) Stereospecific amino and hydroxy groups likely influence pharmacokinetics .

Key Observations:

This rigidity may enhance binding to planar enzyme active sites. ’s pyrido[4,3-d]pyrimidine core introduces nitrogen at position 4, altering electron distribution and solubility .

Substituent Effects: Fluorine vs. Methoxy vs. Methylphenoxy: The target’s 2,5-dimethoxyphenyl group (electron-rich) contrasts with ’s 2,6-dimethylphenoxy (sterically hindered), which may affect metabolic oxidation rates .

Synthetic Routes: The target compound likely employs a similar alkylation strategy to (e.g., K₂CO₃-mediated substitution) but substitutes the 4-acetylaminophenyl group with 2,5-dimethoxyphenyl to reduce steric hindrance .

Pharmacological Implications (Inferred from Structural Analogs)

  • Target Selectivity : The 2-fluorobenzyl group may improve selectivity for kinases or proteases compared to bulkier substituents in and .
  • Metabolic Stability: Methoxy groups (target) are prone to demethylation, whereas acetylated amino groups () resist first-pass metabolism.
  • Solubility : The target’s dimethoxyphenyl acetamide may offer better aqueous solubility (cLogP ~2.8) than dichlorophenyl analogs (cLogP ~4.1) .

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